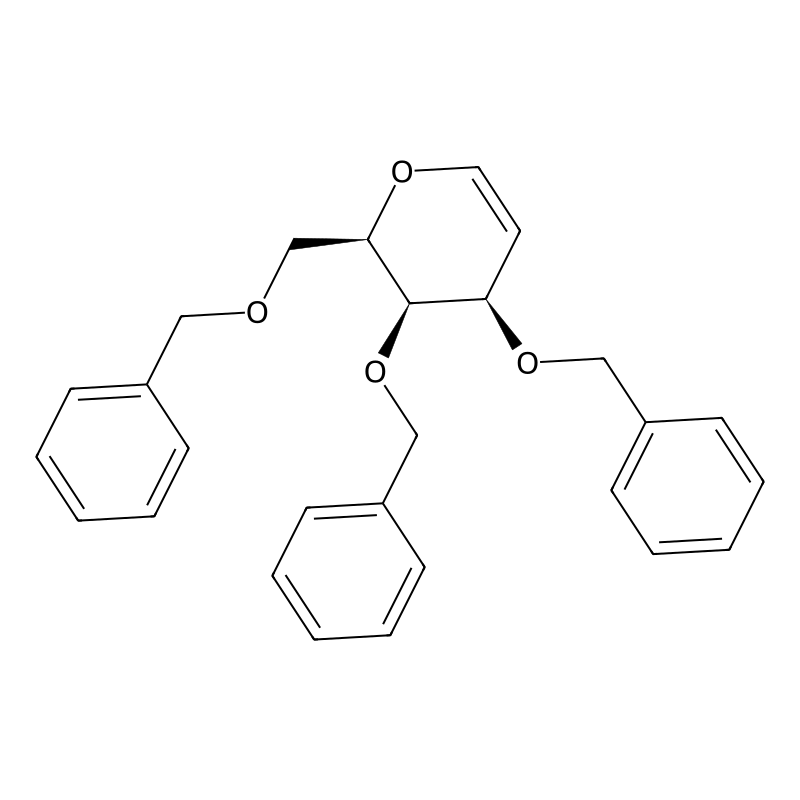

Tri-O-benzyl-D-galactal

Content Navigation

Researchers requiring alpha-linked 2-deoxygalactosides often face poor stereocontrol with acetyl-protected donors, which promote beta-selectivity or orthoester byproducts. Tri-O-benzyl-D-galactal overcomes this as an armed glycal with non-participating benzyl ethers, enabling high alpha-selectivity under mild Lewis acid catalysis (e.g., Bi or Ir). Key advantages: • Enables >90% alpha-stereoselectivity in glycosylation of sensitive acceptors. • Stable ether protections survive strong basic conditions (e.g., Michael additions) and automated synthesis cycles. • Excellent solubility in organic solvents (DCM, toluene) for streamlined lipophilic coupling workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Tri-O-benzyl-D-galactal is a highly lipophilic, 'armed' glycal building block extensively procured for the synthesis of complex oligosaccharides, 2-deoxygalactosides, and C-glycosides. As a carbohydrate derivative fully protected by benzyl ether groups, it exhibits excellent solubility in standard organic solvents (e.g., dichloromethane, toluene) and robust stability across a wide pH range compared to unprotected D-galactal. In industrial and advanced laboratory workflows, it serves as a premium precursor where non-participating protecting groups are required to direct stereoselective glycosylations, avoiding the neighboring-group participation inherent to ester-protected analogs[1].

Substituting Tri-O-benzyl-D-galactal with lower-cost Tri-O-acetyl-D-galactal or unprotected D-galactal introduces severe process limitations. Unprotected galactals are highly polar, poorly soluble in organic media, and prone to uncontrolled side reactions, making them unsuitable for direct use in standard lipophilic coupling workflows. More critically, substituting with Tri-O-acetyl-D-galactal replaces non-participating benzyl ethers with participating acetate esters. This fundamental structural difference alters the compound from an 'armed' (highly reactive) donor to a 'disarmed' (less reactive) donor, forcing harsher reaction conditions. Furthermore, the participating acetate at the C2 or C3 position often traps the reaction intermediate as an undesired orthoester or forces beta-stereoselectivity, completely derailing syntheses that require alpha-linked galactoside targets [1].

Armed Donor Reactivity for Milder Glycosylation

In comparative studies of bismuth-catalyzed 2-deoxyglycosylation, the protecting group strategy directly dictates the required thermal budget and reaction time. Tri-O-benzyl-D-galactal acts as an 'armed' glycosyl donor due to its electron-donating benzyl ethers, achieving 85% yield of the target alpha-glycoside in just 15 minutes at a mild 25 °C. In contrast, the 'disarmed' Tri-O-acetyl-D-galactal requires heating to 50 °C for 30 minutes to achieve comparable conversion even with simpler alcohol acceptors [1].

| Evidence Dimension | Reaction temperature and time for high-yield 2-deoxyglycosylation |

| Target Compound Data | 85% yield at 25 °C in 15 minutes |

| Comparator Or Baseline | Tri-O-acetyl-D-galactal (Disarmed): Requires 50 °C for 30 minutes |

| Quantified Difference | 25 °C reduction in required reaction temperature and 50% reduction in reaction time |

| Conditions | Bismuth-catalyzed stereoselective 2-deoxyglycosylation with alcohol acceptors |

Procuring the benzylated 'armed' form allows for room-temperature glycosylation protocols, which is critical for preserving yield when coupling with thermally sensitive or highly complex oligosaccharide acceptors.

Stereochemical Control: Avoiding Orthoester Byproducts

The choice between benzyl and acetyl protection fundamentally alters the reaction pathway during complex glycosphingolipid synthesis. When utilizing galacturonic acid or galactal derivatives for glycoside coupling, the non-participating benzyl groups of Tri-O-benzyl-D-galactal derivatives allow smooth progression to the desired glycoside, which can be subsequently anomerized with TiCl4 to achieve a >97:3 alpha/beta stereoselectivity. Conversely, attempting the same coupling sequence with the acetylated analogue results in neighboring-group participation, trapping the intermediate as an undesired orthoester rather than the target glycoside[1].

| Evidence Dimension | Product distribution in glycoside-coupling reactions |

| Target Compound Data | Formation of desired glycoside (enabling >97:3 alpha/beta selectivity downstream) |

| Comparator Or Baseline | Acetylated analogue: Exclusive formation of undesired orthoester byproduct |

| Quantified Difference | Complete pathway divergence (target glycoside vs. 100% orthoester dead-end) |

| Conditions | Glycoside-coupling for alpha-glycosphingolipid synthesis |

Buyers synthesizing alpha-linked galactosides must select the benzyl-protected precursor to avoid the orthoester trapping caused by acetate neighboring-group participation.

Base Stability for Downstream Chemistry

Tri-O-benzyl-D-galactal provides essential chemical stability for synthetic routes requiring strong alkaline conditions. For example, the synthesis of 2-deoxy-2-nitrogalactopyranosides requires base-promoted acetic acid elimination followed by strong-base-catalyzed alcohol addition. The benzyl ether linkages of Tri-O-benzyl-D-galactal remain completely intact under these strong base conditions, enabling high yields and high alpha-selectivity. In contrast, standard ester-protected glycals (like Tri-O-acetyl-D-galactal) undergo rapid saponification and deprotection under identical strong base conditions, destroying the precursor before the desired transformation can occur [1].

| Evidence Dimension | Stability under strong base catalysis (e.g., NaOMe, KOH) |

| Target Compound Data | Stable; enables high-yield base-catalyzed Michael-type additions |

| Comparator Or Baseline | Tri-O-acetyl-D-galactal: Undergoes rapid deacetylation/saponification |

| Quantified Difference | Complete survival of protecting groups vs. complete deprotection |

| Conditions | Base-promoted synthesis and functionalization of 2-nitroglycals |

This compound is the mandatory procurement choice for synthetic workflows that involve strongly basic reagents or nucleophiles that would cleave standard acetate protecting groups.

Alpha-Linked 2-Deoxygalactoside Synthesis

Directly leverages the 'armed' reactivity and non-participating nature of the benzyl groups to achieve high alpha-stereoselectivity and high yields under mild Lewis acid catalysis (e.g., Bismuth or Iridium catalysis), which is critical when coupling with thermally sensitive glycosyl acceptors [1].

2-Nitroglycal Precursor & Functionalization

Capitalizes on the base-stability of the benzyl ethers, allowing for the synthesis of 2-nitro-D-galactal intermediates and subsequent strong-base-catalyzed Michael additions to form complex amino sugar mimetics without the risk of premature deprotection [2].

Solid-Phase Oligosaccharide Assembly

Utilized as a stable, highly soluble building block in automated or solid-phase carbohydrate synthesis, where its robust ether protections survive repetitive coupling, basic washing cycles, and varied reaction environments far better than labile ester alternatives .

References

- [1] Kashyap et al., Bismuth-Catalyzed Stereoselective 2-Deoxyglycosylation of Disarmed/Armed Glycal Donors, ChemistrySelect, 2018.

- [2] Winterfeld et al., 2-Nitroglycals: Versatile intermediates for efficient and highly stereoselective base-catalyzed glycoside bond formations, European Journal of Organic Chemistry, 2000.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types

O4Si-4